molecular formula C19H21N3O2S B2838901 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine CAS No. 2320545-14-8

3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine

Cat. No.: B2838901
CAS No.: 2320545-14-8
M. Wt: 355.46
InChI Key: CEOUDJVKGOBOQE-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine is a complex organic compound that features a pyrazole ring, a naphthalene sulfonyl group, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the naphthalene sulfonyl group: This step might involve sulfonylation reactions using naphthalene sulfonyl chloride.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for various diseases.

Industry

In industry, it could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)-1-(benzene-1-sulfonyl)piperidine
  • 3-(1-methyl-1H-pyrazol-4-yl)-1-(toluene-1-sulfonyl)piperidine

Uniqueness

The uniqueness of 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1-naphthalen-1-ylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-21-13-17(12-20-21)16-8-5-11-22(14-16)25(23,24)19-10-4-7-15-6-2-3-9-18(15)19/h2-4,6-7,9-10,12-13,16H,5,8,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOUDJVKGOBOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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